Cas no 32958-46-6 ((1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid)

(1r,4r)-1-Amino-4-methylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with a rigid, stereospecific structure, making it valuable in asymmetric synthesis and pharmaceutical applications. Its constrained cyclohexane backbone and functional groups (amino and carboxylic acid) enable its use as a building block for peptidomimetics and bioactive compounds. The trans-configuration (1r,4r) ensures high stereochemical purity, critical for precise molecular design. This compound exhibits enhanced stability due to its alicyclic framework, reducing conformational flexibility and improving binding specificity in target interactions. It is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators. Available in high purity, it serves as a reliable intermediate for research and industrial applications requiring defined stereochemistry.
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid structure
32958-46-6 structure
Product Name:(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
CAS No:32958-46-6
MF:C8H16ClNO2
MW:193.6714
MDL:MFCD20639469
CID:1454211
PubChem ID:22283648
Update Time:2025-08-05

(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 1-amino-4-methyl-, trans-
    • trans -1-amino-4-methylcyclohexane-1-carboxylic acid HCl
    • OEZJTZZAOLJPTE-UEFILNELSA-N
    • (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
    • MDL: MFCD20639469
    • Inchi: InChI=1S/C8H15NO2.ClH/c1-6-2-4-8(9,5-3-6)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;
    • InChI Key: OEZJTZZAOLJPTE-UEFILNELSA-N
    • SMILES: C[C@H]1CC[C@](CC1)(C(=O)O)N.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587135-1g
(1S,4s)-1-amino-4-methylcyclohexane-1-carboxylic acid hydrochloride
32958-46-6 98%
1g
¥12960.00 2024-05-19
Enamine
EN300-300533-1g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
1g
$857.0 2023-09-06
Enamine
EN300-300533-5g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
5g
$2485.0 2023-09-06
Enamine
EN300-300533-10g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
10g
$3683.0 2023-09-06
Enamine
EN300-300533-0.05g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
0.05g
$719.0 2023-09-06
Enamine
EN300-300533-0.1g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
0.1g
$755.0 2023-09-06
Enamine
EN300-300533-0.25g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
0.25g
$789.0 2023-09-06
Enamine
EN300-300533-0.5g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
0.5g
$823.0 2023-09-06
Enamine
EN300-300533-1.0g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
1g
$1172.0 2023-05-03
Enamine
EN300-300533-2.5g
(1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid
32958-46-6
2.5g
$1680.0 2023-09-06

Additional information on (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylic acid

(1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid: A Comprehensive Overview

(1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid, also known by its CAS Registry Number 32958-46-6, is a biologically active compound with significant potential in various fields of research and application. This compound is a chiral amino acid derivative, characterized by its unique stereochemistry and functional groups. The molecule consists of a cyclohexane ring with an amino group (-NH2) and a carboxylic acid group (-COOH) at the 1-position, along with a methyl group (-CH3) at the 4-position. The stereochemistry of the molecule is defined by the (1R,4R) configuration, which plays a crucial role in its biological activity and interactions.

The synthesis of (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid involves multi-step organic reactions, often requiring precise control over stereochemical outcomes. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess (ee) in the production of this compound. For instance, the use of chiral catalysts and auxiliary reagents has significantly improved the efficiency and selectivity of the synthesis process. These methods are particularly important for applications where stereochemistry is critical, such as in drug development.

One of the most promising areas of research involving this compound is its application in peptide synthesis and drug discovery. The presence of both an amino and carboxylic acid group makes it an ideal building block for constructing bioactive peptides. Recent studies have demonstrated that incorporating (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid into peptide sequences can enhance their stability and bioavailability. For example, researchers have successfully synthesized cyclic peptides using this compound as a key component, showing potential as novel therapeutic agents against various diseases.

In addition to its role in peptide synthesis, this compound has also been explored for its potential in material science. The cyclohexane ring structure provides rigidity to the molecule, which can be advantageous in designing new materials with specific mechanical or electronic properties. Recent investigations have focused on using this compound as a monomer in polymer synthesis, where its chiral nature can impart unique optical properties to the resulting materials.

The biological activity of (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid has been extensively studied in vitro and in vivo models. Experimental data indicate that this compound exhibits moderate to high potency in inhibiting certain enzymes and receptors associated with inflammatory diseases and neurodegenerative disorders. For instance, studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.

Furthermore, recent advancements in computational chemistry have allowed researchers to predict the binding affinities and molecular interactions of this compound with various biological targets. Molecular docking studies have revealed that the spatial arrangement of functional groups in (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid enables it to form stable interactions with target proteins, such as G-protein coupled receptors (GPCRs). These findings provide valuable insights into its mechanism of action and guide further optimization for therapeutic applications.

The physical properties of this compound are also worth noting. It has a melting point of approximately 200°C under standard conditions and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are essential for quality control during synthesis and characterization.

In terms of safety considerations, while (1R,4R)-1-Amino-4-Methylcyclohexane-1-Carboxylic Acid is not classified as a hazardous chemical under current regulations, proper handling procedures should still be followed to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) when working with concentrated solutions or powders.

Looking ahead, ongoing research continues to explore new avenues for leveraging the unique properties of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in its application across diverse fields such as personalized medicine and advanced materials science.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.